1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid is a chemical compound with the molecular formula and a molar mass of 237.22 g/mol. This compound is notable for its unique structure, which includes a pyrrolidine ring and a trifluoroacetic acid moiety, making it of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. The compound is identified by the CAS number 2639426-27-8 and has been studied for its potential biological activities and applications in drug design .
This compound falls under the category of nitrogen-containing heterocycles due to the presence of the pyrrolidine ring. It is also classified as an alkyne derivative because of the but-3-yn-2-yl group. The trifluoroacetic acid component classifies it as an acid derivative, contributing to its acidity and potential reactivity in various chemical reactions .
The synthesis of 1-(but-3-yn-2-yl)pyrrolidine, trifluoroacetic acid can be achieved through several synthetic routes. A common method involves:
The reaction conditions typically involve heating under reflux to ensure complete conversion and may require purification steps such as chromatography to isolate the final product. The use of flow microreactor systems can enhance efficiency and sustainability in industrial settings.
The molecular structure of 1-(but-3-yn-2-yl)pyrrolidine, trifluoroacetic acid can be represented as follows:
The compound features:
This structural complexity contributes to its unique chemical behavior and potential applications in pharmaceuticals .
1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid can undergo various chemical reactions:
Common solvents used in these reactions include dichloromethane and acetonitrile, while catalysts like palladium on carbon are often employed to facilitate specific transformations.
The mechanism of action for 1-(but-3-yn-2-yl)pyrrolidine, trifluoroacetic acid primarily revolves around its interactions at the molecular level within biological systems. While specific mechanisms may vary based on application:
1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Weight | 237.22 g/mol |
Appearance | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include:
1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid has potential applications in various scientific fields:
The pyrrolidine ring—a saturated five-membered heterocycle with one nitrogen atom—serves as a cornerstone in medicinal chemistry due to its versatile three-dimensional architecture and ability to enhance target selectivity. Its puckered conformation enables precise spatial positioning of pharmacophores, facilitating optimal interactions with biological targets such as enzymes, receptors, and DNA. This ring system is integral to numerous FDA-approved drugs, where it often improves binding affinity and metabolic stability. For example, in Alpelisib (a PI3Kα inhibitor for breast cancer), the pyrrolidine carboxamide moiety forms critical hydrogen bonds with Lys802 and Val851 of the target protein, directly contributing to its nanomolar inhibitory potency (IC₅₀ = 5 nM) [5] [6]. Similarly, Captopril (an ACE inhibitor) leverages the proline-derived pyrrolidine to chelate zinc ions in the active site, thereby regulating hypertension [6].
The stereochemistry of pyrrolidine derivatives further modulates bioactivity. Stereoselective synthesis of (S)-prolinol precursors has enabled drugs like Elbasvir (an NS5A inhibitor for hepatitis C), where the chiral center governs binding to viral RNA replication complexes. Hybrid scaffolds, such as imidazopyridine-pyrrolidine conjugates in TDP1 inhibitors, exploit the ring’s rigidity to access shallow enzymatic pockets, demonstrating IC₅₀ values <100 nM [8]. The table below highlights key pyrrolidine-containing drugs and their structural roles:
Table 1: Medicinal Applications of Pyrrolidine Derivatives
Drug | Therapeutic Use | Role of Pyrrolidine | Target |
---|---|---|---|
Alpelisib | Breast cancer | H-bond donor/acceptor in PI3Kα binding site | PI3Kα kinase |
Captopril | Hypertension | Zinc coordination in ACE active site | Angiotensin-converting enzyme |
Elbasvir | Hepatitis C | Stereospecific binding to NS5A replication complex | Viral NS5A protein |
CCR5 antagonists | HIV prophylaxis | Hydrophobic occupancy of receptor cleft | CCR5 chemokine receptor |
Eletriptan | Migraine | Charge modulation of serotonin receptors | 5-HT₁B/₁D receptors |
Trifluoroacetic acid (TFA) is indispensable in synthetic chemistry for its dual role as a protonation agent and solubility enhancer. Its strong acidity (pKₐ = 0.23) facilitates in situ generation of electrophilic intermediates, crucial for constructing complex pyrrolidine scaffolds. In PROTAC synthesis (e.g., MD-224, an MDM2 degrader), TFA mediates carboxylic acid activation during amide coupling, enabling ligation of E3 ubiquitin ligase recruiters (e.g., thalidomide) to pyrrolidine-based binders. This process yields heterobifunctional molecules with sub-nanomolar degradation efficiency (DC₅₀ <1 nM) [2] [4].
The trifluoroacetate counterion also enhances pharmacokinetic properties. In Ubrogepant (a CGRP receptor antagonist for migraines), the trifluoromethyl group attached to the pyrrolidine ring increases lipophilicity (logP +0.7) and membrane permeability, while its electron-withdrawing effect stabilizes adjacent carboxamide bonds against hydrolytic cleavage [5]. Similarly, Alpelisib’s trifluoromethylalkyl chain disrupts P-glycoprotein efflux, boosting oral bioavailability by 35% compared to non-fluorinated analogs [5].
Table 2: Impact of Trifluoromethyl/TFA Moieties on Drug Properties
Compound | Chemical Role | Pharmacokinetic Effect | Potency Enhancement |
---|---|---|---|
MD-224 (PROTAC) | Carboxylic acid activation for linker assembly | Facilitates cellular uptake of degraders | DC₅₀ <1 nM |
Ubrogepant | Metabolic stabilization of amide bonds | Extended half-life (t₁/₂ = 5‒7 h) | IC₅₀ = 0.07 μM |
Alpelisib | P-gp efflux inhibition | Oral bioavailability = 38% | IC₅₀ = 5 nM |
TDP1 inhibitors | Modulation of H-bonding with catalytic HKN motifs | Improved blood-brain barrier penetration | IC₅₀ <100 nM |
The "fluorine magic" extends beyond steric mimicry: trifluoromethyl groups engage in dipolar interactions with protein residues (e.g., Lys265 in TDP1), conferring high target affinity despite minimal steric bulk [8] [5]. In spirolactam synthesis, TFA catalyzes intramolecular Friedel-Crafts alkylations, achieving yields >80% by stabilizing oxocarbenium intermediates [10]. These attributes underscore TFA’s versatility in drug design, bridging synthetic efficiency and biological efficacy.
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3